3-Aminobiphenyl-2-carboxamide

Description

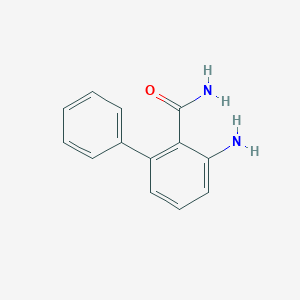

3-Aminobiphenyl-2-carboxamide is a biphenyl derivative featuring an amino (-NH₂) group at the 3-position and a carboxamide (-CONH₂) moiety at the 2-position of the biphenyl scaffold. The biphenyl core consists of two aromatic rings connected by a single bond, providing rigidity and planarity, which are advantageous for interactions with biological targets.

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-amino-6-phenylbenzamide |

InChI |

InChI=1S/C13H12N2O/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,14H2,(H2,15,16) |

InChI Key |

YDHYSAGXZMGUQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

3-Amino-N-phenyl-1-benzofuran-2-carboxamide ()

- Core Structure : Benzofuran (oxygen-containing heterocycle) replaces the biphenyl system.

- Functional Groups: Amino group at the 3-position of the benzofuran ring and a phenyl-substituted carboxamide at the 2-position.

- Key Differences: The benzofuran oxygen introduces polarity, increasing water solubility compared to the purely hydrocarbon biphenyl structure. Reduced planarity due to the fused oxygen atom may alter binding to flat hydrophobic pockets in enzymes.

- Research Implications : Benzofuran derivatives are often investigated for antiviral and anti-inflammatory activity, suggesting this compound may target oxidative stress pathways .

N-(4-Aminophenyl)-2H-1,3-benzodioxole-5-carboxamide ()

- Core Structure : Benzodioxole (two oxygen atoms in a fused ring) replaces biphenyl.

- Functional Groups: A 4-aminophenyl group is attached to the carboxamide, and the benzodioxole ring adds two oxygen atoms.

- Key Differences: The benzodioxole moiety significantly enhances polarity (H-bond acceptors: 4 vs. Molecular weight (256.26 g/mol) is higher than the biphenyl analog, which may influence metabolic stability. The para-amino substitution on the phenyl group could lead to distinct electronic effects compared to the meta-amino group in 3-aminobiphenyl-2-carboxamide.

- Research Implications : Benzodioxole derivatives are common in CNS drug design due to their metabolic resistance, suggesting this compound might target neurological receptors .

Data Comparison Table

| Property | This compound (Target) | 3-Amino-N-phenyl-1-benzofuran-2-carboxamide | N-(4-Aminophenyl)-2H-1,3-benzodioxole-5-carboxamide |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O (estimated) | C₁₄H₁₂N₂O₂ | C₁₄H₁₂N₂O₃ |

| Molecular Weight (g/mol) | ~220.25 (estimated) | ~264.26 | 256.26 |

| H-Bond Donors | 2 | 2 | 2 |

| H-Bond Acceptors | 3 (estimated) | 4 | 4 |

| Core Feature | Biphenyl | Benzofuran | Benzodioxole |

| Polarity | Moderate | High | Very High |

Discussion of Key Findings

Structural Impact on Solubility : The benzofuran and benzodioxole analogs exhibit higher polarity than the biphenyl compound due to additional oxygen atoms, which may improve solubility but reduce lipophilicity and membrane permeability .

Pharmacological Potential: The biphenyl structure’s planarity favors interactions with flat enzymatic pockets (e.g., tyrosine kinases). Benzodioxole’s metabolic stability (from electron-rich oxygens) could enhance half-life in vivo, making it suitable for CNS targets .

Synthetic Considerations : Biphenyl systems often require cross-coupling reactions (e.g., Suzuki), while benzofuran/benzodioxole derivatives may involve cyclization or oxidation steps, affecting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.